(2,6-Dimethyloxan-4-yl)methanamine
Overview
Description
“(2,6-Dimethyloxan-4-yl)methanamine” is a chemical compound with the CAS Number: 1555719-81-7 . It has a molecular weight of 143.23 and its IUPAC name is (2,6-dimethyltetrahydro-2H-pyran-4-yl)methanamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “(2,6-Dimethyloxan-4-yl)methanamine” is 1S/C8H17NO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-5,9H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2,6-Dimethyloxan-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 143.23 .Scientific Research Applications
- A novel 1,3-Dithiolane compound involving (2,6-Dimethyloxan-4-yl)methanamine was synthesized and its structure was confirmed through spectroscopic methods. The compound’s crystal structure was analyzed via X-ray diffraction, highlighting its potential in various applications (Zhai Zhi-we, 2014).
- The compound's reactivity was explored in the surface-catalyzed reaction between gases, indicating its potential role in catalysis and chemical synthesis (L. Mascavage, P. Sonnet, D. R. Dalton, 2006).
- The compound participated in electron-transfer mediated reactions, leading to the formation of significant products, showcasing its role in complex chemical processes (J. Vadakkan, Rekha R. Mallia, S. Prathapan, N. Rath, P. A. Unnikrishnan, 2005).
- New Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff bases were synthesized from derivatives of (2,6-Dimethyloxan-4-yl)methanamine. The complexes were characterized and showed potential in anticancer activities, suggesting the compound's role in medicinal chemistry (S. Mbugua, N. Sibuyi, L. Njenga, Ruth A. Odhiambo, S. Wandiga, M. Meyer, R. Lalancette, M. Onani, 2020).
Chemical Interactions and Reactivity
The compound's versatility is further shown in its participation in various chemical reactions, providing insights into its reactivity and potential applications in chemical synthesis:
- (2,6-Dimethyloxan-4-yl)methanamine derivatives were designed as biased agonists of serotonin receptors, indicating its applications in pharmaceutical research and potential in developing therapeutic agents (J. Sniecikowska, M. Głuch-Lutwin, Adam Bucki, Anna Więckowska, A. Siwek, M. Jastrzębska-Więsek, A. Partyka, D. Wilczyńska, K. Pytka, K. Pociecha, A. Cios, E. Wyska, A. Wesołowska, M. Pawłowski, M. Varney, A. Newman-Tancredi, M. Kołaczkowski, 2019).
- The compound was part of the synthesis of new quinoline derivatives with demonstrated in vitro antibacterial and antifungal activities, showing its significance in the development of new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
- The compound was involved in the synthesis of functionalized amines with demonstrated in vitro antitumor activity, indicating its potential in the development of new anticancer drugs (B. Károlyi, S. Bősze, E. Orbán, P. Sohár, L. Drahos, E. Gál, A. Csámpai, 2012).
- Its role was also evident in transfer hydrogenation reactions, underlining its utility in catalysis and material science (Şemistan Karabuğa, S. Bars, Idris Karakaya, S. Gümüş, 2015).
Safety And Hazards
properties
IUPAC Name |
(2,6-dimethyloxan-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYQRMDUIMEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethyloxan-4-yl)methanamine | |
CAS RN |
1555719-81-7 | |
Record name | (2,6-dimethyloxan-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.